molecular formula C24H20N2OS B3652266 3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B3652266
M. Wt: 384.5 g/mol
InChI Key: PWWVAYHCDKFOLQ-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the propanamide group. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form the intermediate, which is then reacted with 3,3-diphenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like trimethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of the thiazole ring and the propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,3-diphenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-23(26-24-25-22(17-28-24)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,17,21H,16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWVAYHCDKFOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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